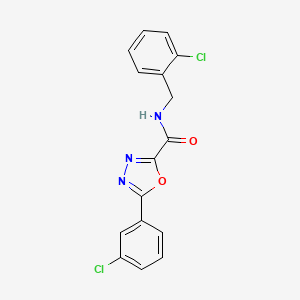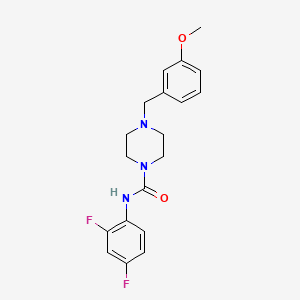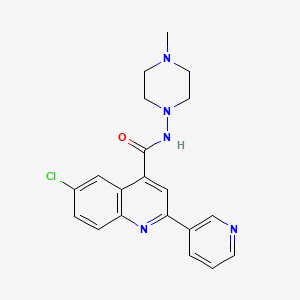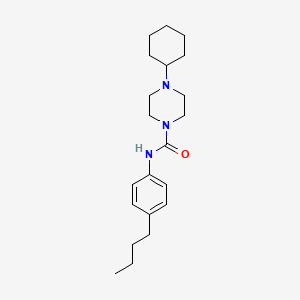
N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide
描述
N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide, also known as CBX, is a potent and selective inhibitor of the histone lysine-specific demethylase 1 (LSD1). LSD1 is an epigenetic regulator that plays a critical role in the development and progression of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. CBX has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用机制
N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide exerts its pharmacological effects by inhibiting the activity of LSD1, which is a key regulator of gene expression. LSD1 functions as a histone demethylase, removing methyl groups from lysine residues on histone proteins and thereby modulating chromatin structure and gene expression. LSD1 is overexpressed in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases, and its inhibition by this compound leads to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes, including histone methylation, gene expression, cell proliferation, apoptosis, oxidative stress, and inflammation. This compound has been shown to increase the levels of histone methylation in cancer cells, leading to changes in gene expression that inhibit cell proliferation and promote apoptosis. This compound has also been shown to reduce oxidative stress and inflammation in various disease models, suggesting that it may have broad therapeutic potential.
实验室实验的优点和局限性
N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide has several advantages as a research tool, including its high potency and selectivity for LSD1, its well-defined chemical structure, and its ability to modulate epigenetic processes that are important in disease pathogenesis. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions, its potential for off-target effects, and its lack of clinical data in humans.
未来方向
There are several future directions for research on N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide, including:
1. Further preclinical studies to evaluate the efficacy and safety of this compound in various disease models, including cancer, neurodegenerative disorders, and inflammatory diseases.
2. Development of more potent and selective LSD1 inhibitors based on the chemical structure of this compound.
3. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans to optimize dosing and administration strategies.
4. Identification of biomarkers of response to this compound in various disease models to guide patient selection and treatment monitoring.
5. Exploration of the potential for combination therapy with this compound and other therapeutic agents, including chemotherapy, radiation therapy, and immunotherapy.
In conclusion, this compound is a promising research tool and potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action, efficacy, and safety in humans.
科学研究应用
N-(2-chlorobenzyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide has been extensively studied in preclinical models of cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and leukemia. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy for cancer.
In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. This compound has also been shown to promote neuronal differentiation and survival, suggesting that it may have potential as a neuroprotective agent.
In inflammatory diseases, this compound has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and colitis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
属性
IUPAC Name |
5-(3-chlorophenyl)-N-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-12-6-3-5-10(8-12)15-20-21-16(23-15)14(22)19-9-11-4-1-2-7-13(11)18/h1-8H,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHPECZCVXIYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NN=C(O2)C3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B4792351.png)
![6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4792354.png)
![methyl [5-(4-hydroxy-3-iodobenzylidene)-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4792356.png)
![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4792371.png)


![N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}acetamide](/img/structure/B4792394.png)
![4-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}benzamide](/img/structure/B4792404.png)

![N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B4792417.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4792425.png)
![N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4792440.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide](/img/structure/B4792449.png)
![5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4792453.png)
